Mercury, azido(trifluoromethyl)-
Description
Structure
2D Structure
Properties
CAS No. |
51353-52-7 |
|---|---|
Molecular Formula |
CF3HgN3 |
Molecular Weight |
311.62 g/mol |
IUPAC Name |
azido(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.Hg.N3/c2-1(3)4;;1-3-2/q;+1;-1 |
InChI Key |
KQTMDXWEVJXXFR-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Hg]N=[N+]=[N-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Azido Trifluoromethyl Mercury
Crafting the Molecular Architecture: Precursor Chemistry and Starting Material Design
The successful synthesis of azido(trifluoromethyl)mercury, with the chemical formula CF3HgN3, is critically dependent on the strategic design and preparation of its foundational components. This involves two primary challenges: the stable incorporation of the trifluoromethyl (–CF3) group into an organomercury framework and the subsequent introduction of the azide (B81097) (–N3) ligand.
Strategies for Trifluoromethyl Group Incorporation into Organomercury Systems
The introduction of a trifluoromethyl group into an organomercury compound is a significant synthetic hurdle due to the high electronegativity and unique reactivity of the –CF3 moiety. One effective, albeit specialized, method involves the reaction of mercuric halides with trifluoromethyl radicals. These highly reactive radicals can be generated in a controlled manner through a glow discharge of hexafluoroethane (B1207929) (C2F6). This technique allows for the direct formation of the carbon-mercury bond, yielding trifluoromethylmercury halides (CF3HgX, where X is a halogen).
Another documented approach begins with a pre-existing organomercury compound, such as phenyl(trifluoromethyl)mercury (B3050301) (C6H5HgCF3). This compound can serve as a trifluoromethyl transfer agent. For instance, its reaction with triorganotin halides can lead to the formation of trifluoromethyltin compounds, demonstrating the lability of the Hg-CF3 bond under specific conditions and suggesting its potential as a precursor for further reactions.
A common and practical precursor for various trifluoromethyl-containing compounds is trifluoromethylmercury chloride (CF3HgCl). Its synthesis often involves the reaction of a suitable mercury source with a trifluoromethylating agent. The stability and reactivity of CF3HgCl make it a key intermediate in the path toward more complex structures like azido(trifluoromethyl)mercury.
Introduction of Azide Ligands in the Synthesis of Organomercurials
The incorporation of an azide ligand into an organomercury compound is typically achieved through a substitution reaction. A well-established method involves the reaction of an organomercury halide (RHgX) with an azide salt. Silver azide (AgN3) is frequently employed for this purpose, where the precipitation of the insoluble silver halide (AgX) drives the reaction to completion, yielding the desired organomercury azide (RHgN3).
Alternatively, alkali metal azides such as sodium azide (NaN3) can be used, often in a suitable solvent that facilitates the dissolution of the reactants and the progression of the nucleophilic substitution. The choice of the cation (e.g., Ag+ vs. Na+) and the reaction conditions can influence the yield and purity of the final product. For instance, the synthesis of various alkyl- and arylmercury azides has been successfully demonstrated using diorganomercury compounds (R2Hg) and chlorine azide (ClN3), or by the commutation reaction between a diorganomercury compound and mercury(II) azide (Hg(N3)2).
Fine-Tuning the Reaction: Optimized Conditions and Methodological Refinements
The successful synthesis of azido(trifluoromethyl)mercury hinges on the precise control of reaction parameters. The selection of an appropriate solvent and the management of temperature and pressure are critical to ensure the desired product is formed efficiently and with high purity.
Solvent Effects and Reaction Medium Selection
The choice of solvent plays a pivotal role in the synthesis of organomercury compounds. The solubility of the reactants, the stabilization of transition states, and the potential for side reactions are all influenced by the reaction medium. For the synthesis of organomercury azides via salt metathesis from an organomercury halide and an azide salt, polar aprotic solvents are often favored. Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dimethylformamide (DMF) can effectively dissolve the ionic azide salt while also being compatible with the organomercury precursor. The dielectric constant of the solvent can influence the rate of nucleophilic substitution, with more polar solvents generally accelerating the reaction.
| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | General Use in Organometallic Synthesis |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good for dissolving both organic and some inorganic reactants. |
| Acetonitrile | 37.5 | 82 | Polar aprotic, good for SN2-type reactions. |
| Dichloromethane (B109758) | 9.1 | 40 | Common solvent, but can be reactive under certain conditions. |
| Toluene (B28343) | 2.4 | 111 | Non-polar, can be used for specific applications. |
Temperature and Pressure Regimen for Controlled Synthesis
Temperature control is crucial in the synthesis of azido(trifluoromethyl)mercury. The formation of the trifluoromethylmercury precursor might require specific temperature ranges to initiate the reaction or to control its rate. For the subsequent azidation step, the reaction temperature must be carefully managed to prevent the decomposition of the thermally sensitive azide product. Many organometallic reactions involving azides are conducted at or below room temperature to enhance stability.
Pressure is less commonly a critical parameter for these types of solution-phase reactions unless gaseous reactants or byproducts are involved. However, for reactions involving the generation of trifluoromethyl radicals from gaseous precursors like hexafluoroethane, maintaining a specific pressure within the reaction vessel is essential for controlling the concentration of the reactive species.
Advanced Ligand Exchange Reactions in the Formation of Azido(trifluoromethyl)mercury
Ligand exchange reactions are a cornerstone of organometallic synthesis, providing a versatile route to introduce new functional groups onto a metal center. In the context of azido(trifluoromethyl)mercury synthesis, a key advanced ligand exchange reaction is the displacement of a halide ligand from a trifluoromethylmercury halide precursor with an azide ion.
This reaction, formally a salt metathesis, involves the equilibrium:
CF3HgX + M'N3 ⇌ CF3HgN3 + M'X
Where:
CF3HgX is the trifluoromethylmercury halide precursor (e.g., X = Cl, Br, I).
M'N3 is an azide salt (e.g., M' = Na, K, Ag).
The efficiency of this ligand exchange is heavily influenced by the nature of both the leaving group (X) and the azide source (M'N3). The use of silver azide (AgN3) is particularly effective because the formation of the highly insoluble silver halide (AgX) shifts the equilibrium strongly to the right, driving the reaction towards the desired azido(trifluoromethyl)mercury product. The choice of solvent is also critical in facilitating this exchange by solvating the ionic species and promoting the reaction. While direct, detailed studies on this specific ligand exchange for azido(trifluoromethyl)mercury are not widely published, the principles are well-established in the broader field of organomercury chemistry.
Considerations for Atom Economy and Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes in modern chemistry is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance safety. numberanalytics.comijfmr.com Evaluating the synthesis of azido(trifluoromethyl)mercury through this lens reveals both advantages and significant drawbacks.
Atom economy, a central concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. paperpublications.org The ideal reaction has a 100% atom economy. ijfmr.com For the salt metathesis synthesis of azido(trifluoromethyl)mercury, the atom economy is inherently less than 100% due to the formation of a sodium halide salt as a by-product. tutorchase.com
The theoretical atom economy can be calculated as follows:
Atom Economy (%) = (Molecular Weight of CF₃HgN₃ / [Molecular Weight of CF₃HgX + Molecular Weight of NaN₃]) x 100
Table 2: Atom Economy Calculation for the Synthesis of Azido(trifluoromethyl)mercury Molecular weights are approximate for calculation purposes.
| Starting Halide (CF₃HgX) | MW of CF₃HgX ( g/mol ) | MW of NaN₃ ( g/mol ) | MW of CF₃HgN₃ ( g/mol ) | Theoretical Atom Economy (%) |
| Trifluoromethylmercury(II) Chloride | 305.06 | 65.01 | 311.62 | 84.2% |
| Trifluoromethylmercury(II) Bromide | 349.52 | 65.01 | 311.62 | 75.2% |
| Trifluoromethylmercury(II) Iodide | 396.52 | 65.01 | 311.62 | 67.5% |
As the data indicates, using the lightest halide (chloride) provides the highest atom economy.
Beyond atom economy, other green chemistry principles are relevant:
Waste Prevention: This synthetic route generates a salt by-product that must be separated and disposed of, which is contrary to the principle of waste prevention. ijfmr.com
Safer Solvents: The choice of solvent is critical. While chlorinated solvents like dichloromethane were traditionally used, their toxicity has led to their avoidance. paperpublications.org Greener alternatives such as acetonitrile or toluene are preferable. organic-chemistry.org Conducting the reaction in water would be ideal, but is often precluded by the poor solubility of organomercury compounds.
Design for Energy Efficiency: The salt metathesis reaction can often be performed under mild conditions, such as at room temperature or with gentle heating, aligning with the goal of minimizing energy consumption. tutorchase.com
Use of Safer Chemicals: This is the most significant challenge from a green chemistry perspective. All organomercury compounds, including azido(trifluoromethyl)mercury, are known to be highly toxic. wikipedia.orglibretexts.org Furthermore, organic azides are potentially explosive and must be handled with extreme caution. tutorchase.com Therefore, the synthesis and handling of this compound inherently conflict with the core green chemistry principle of using and generating substances that possess minimal toxicity to human health and the environment. numberanalytics.com
Elucidation of Reactivity and Reaction Mechanisms of Azido Trifluoromethyl Mercury
Mechanistic Investigations into Trifluoromethylation Potentials of Mercury, Azido(trifluoromethyl)-
Detailed studies on the trifluoromethylation capabilities of azido(trifluoromethyl)mercury are not currently available. Such research would need to explore the various potential pathways through which the trifluoromethyl group could be transferred to a substrate.
Electrophilic Trifluoromethylation Pathways and Substrate Scope.
Information regarding the electrophilic trifluoromethylation potential of azido(trifluoromethyl)mercury, including reaction pathways and the scope of compatible substrates, is not present in available research.
Nucleophilic Trifluoromethylation Modalities.
There is no available data on the nucleophilic trifluoromethylation modalities of azido(trifluoromethyl)mercury.
Radical Trifluoromethylation Processes and Intermediate Generation.
Similarly, research on radical trifluoromethylation processes involving azido(trifluoromethyl)mercury and the generation of associated radical intermediates is not documented in accessible sources.
Generation and Reactivity of Difluorocarbene (CF₂) Species from Mercury, Azido(trifluoromethyl)-
The potential for azido(trifluoromethyl)mercury to serve as a precursor for difluorocarbene (CF₂) is a chemically plausible but underexplored area.
Thermal Decomposition Mechanisms Leading to Difluorocarbene.
Specific mechanisms for the thermal decomposition of azido(trifluoromethyl)mercury to yield difluorocarbene have not been detailed in the available literature.
Metal-Mediated and Other Catalytic CF₂ Generation Pathways.
There is no information available concerning metal-mediated or other catalytic pathways for the generation of difluorocarbene from azido(trifluoromethyl)mercury.
Cycloaddition Reactions Involving In Situ Generated Difluorocarbene
Although the generation of difluorocarbene from various fluorinated precursors is well-documented, specific studies detailing the in situ generation of difluorocarbene directly from azido(trifluoromethyl)mercury for subsequent cycloaddition reactions are not extensively covered in the reviewed literature. The transformation of difluorocarbene into thiocarbonyl fluoride (B91410) has been developed as a synthetic tool for the cyclization of vicinal X-H substituted amines. cas.cn However, the direct application of azido(trifluoromethyl)mercury as a difluorocarbene source for cycloadditions remains an area for further investigation.
Transformations Involving the Azide (B81097) Moiety of Azido(trifluoromethyl)mercury
The azide functional group is a versatile moiety capable of undergoing a variety of chemical transformations, making azido-containing compounds valuable synthetic intermediates. The reactivity of the azide in azido(trifluoromethyl)mercury can be broadly categorized into reactions involving the loss of dinitrogen and cycloaddition reactions where the N₃ unit is retained.
A fundamental reaction of organic azides is the extrusion of molecular nitrogen (N₂), typically induced by thermal or photochemical means. nih.govrsc.org This process leads to the formation of highly reactive nitrene intermediates. rsc.org The thermal decomposition of azides like isopropyl azide has been shown to proceed through a stepwise mechanism where the rate-determining step is the formation of the corresponding nitrene. rsc.org
In the context of azido (B1232118) complexes, nitrogen extrusion can lead to various products depending on the substrate and reaction conditions. For instance, azido complexes generated in situ can lead to nitriles through proton elimination or undergo intramolecular rearrangements to form heterocyclic structures like benzoxazoles. nih.govorganic-chemistry.org The specific products and pathways following nitrogen extrusion from azido(trifluoromethyl)mercury would likely be influenced by the stability of the resulting trifluoromethyl-substituted nitrene and the surrounding chemical environment.
| Precursor Type | Reaction Condition | Primary Intermediate | Potential Products |
| Organic Azides | Thermolysis/Photolysis | Nitrene | Amines, Imines, Aziridines |
| In situ Azido Complexes | Lewis Acid (e.g., ZrCl₄) | Imine Diazonium Ion | Nitriles, Benzoxazoles, Benzisoxazoles |
This table presents generalized pathways for nitrogen extrusion from azido compounds.
The [2+3] cycloaddition, or 1,3-dipolar cycloaddition, is a hallmark reaction of azides, reacting with dipolarophiles such as alkynes and alkenes to form five-membered heterocycles. researchgate.netnih.gov This reaction is central to "click chemistry," where it is used to form stable triazole linkages. Azido metal complexes, including those of palladium and platinum, have been shown to undergo [2+3] cycloaddition reactions with a variety of unsaturated substrates like nitriles and alkynes. researchgate.net
Fluorinated azides, such as 1-azido-1,1,2,2-tetrafluoroethane, readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to yield N-tetrafluoroethyl-1,2,3-triazoles. acs.orgnih.gov Similarly, 2,2,2-trifluorodiazoethane (B1242873) undergoes [3+2] cycloaddition with styryl derivatives to form trifluoromethyl-substituted pyrazoles. nih.gov It is therefore highly probable that azido(trifluoromethyl)mercury would exhibit similar reactivity, participating in [2+3] cycloaddition reactions with suitable unsaturated partners to generate trifluoromethyl- and mercury-containing heterocyclic compounds. The specific conditions and outcomes would depend on the nature of the dipolarophile and the potential catalytic system employed. rsc.org
| Azide Precursor | Unsaturated Substrate | Catalyst | Product |
| 1-Azido-1,1,2,2-tetrafluoroethane | Terminal Alkynes | Copper(I) | 4-Substituted N-tetrafluoroethyl-1,2,3-triazoles |
| 2,2,2-Trifluorodiazoethane | Styryl Derivatives | None (One-pot) | 5-Aryl-3-trifluoromethylpyrazoles |
| Azido Metal Complexes (Pd, Pt) | Alkynes, Nitriles | Varies | Triazolate or Tetrazolate Complexes |
This table summarizes examples of [2+3] cycloaddition reactions involving fluorinated azides and related compounds.
As mentioned, the extrusion of dinitrogen from azides generates highly reactive nitrenes. rsc.org The formation of a nitrene is often the initial step in the thermal and photochemical decomposition of organic azides. rsc.org In the case of azido(trifluoromethyl)mercury, this would lead to a trifluoromethylnitrene intermediate.
Recent studies have demonstrated the generation of triplet trifluoromethylnitrene from azidotrifluoromethane under mild photocatalytic conditions. uochb.czresearchgate.net This reactive intermediate readily adds to alkenes to form novel N-trifluoromethylaziridines. uochb.czresearchgate.net These aziridines can be further transformed into other valuable N-CF₃ compounds like N-trifluoromethylimidazolines. researchgate.net The generation of nitrenes can also be achieved through transition metal catalysis, where a metal-nitrene complex is formed, which then transfers the nitrene to a substrate. nih.gov
The chemical events following the formation of a trifluoromethylnitrene from azido(trifluoromethyl)mercury would be diverse, including:
Aziridination: Reaction with alkenes to form aziridines. uochb.cznih.gov
C-H Insertion: Insertion into carbon-hydrogen bonds.
Rearrangement: Isomerization to imine derivatives. rsc.org
The specific pathway taken would be influenced by the reaction conditions (e.g., presence of a photocatalyst, transition metal, or trapping agent) and the spin state (singlet or triplet) of the generated nitrene. nih.gov
Advanced Mechanistic Probes and Kinetic Analyses of Mercury, Azido(trifluoromethyl)- Reactions
Understanding the detailed mechanisms of reactions involving azido(trifluoromethyl)mercury requires sophisticated analytical techniques. Kinetic studies and isotopic labeling are powerful tools for elucidating reaction pathways and the structures of transition states.
The kinetic isotope effect (KIE) is a sensitive probe for investigating reaction mechanisms. nih.govwikipedia.org It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By measuring the KIE, one can gain insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. nih.govresearchgate.net
While specific KIE studies on reactions of azido(trifluoromethyl)mercury were not found in the reviewed literature, the principles of KIE can be applied to understand its reactivity. For instance, in a reaction where a C-H bond is cleaved in the rate-determining step, a primary KIE would be expected upon replacing hydrogen with deuterium. epfl.ch Secondary KIEs can provide information about changes in hybridization or steric environment at a particular atomic position during the transition state. epfl.ch
In the context of organomercury compounds, recent theoretical studies have explored the nuclear volume effect (NVE) on the kinetic isotope fractionation of mercury isotopes during oxidation reactions. cas.cn These studies indicate that the NVE can lead to mass-independent fractionation and, in some cases, anomalous KIEs where heavier isotopes react faster. cas.cn Such advanced computational and experimental KIE studies on azido(trifluoromethyl)mercury could provide profound insights into its reaction mechanisms, such as the nature of the transition states in its cycloaddition or decomposition reactions.
| KIE Type | Information Gained | Example Application |
| Primary KIE | Indicates bond breaking/formation at the labeled position in the rate-determining step. | Studying C-H activation reactions. |
| Secondary KIE | Reveals changes in hybridization or steric environment at the labeled position. | Probing the transition state of SN1 or SN2 reactions. |
| Heavy Atom KIE | Provides insight into reactions involving heavier elements like mercury. | Elucidating mechanisms of organometallic catalysis and redox reactions. |
This table outlines the types of kinetic isotope effects and their applications in mechanistic studies.
Trapping and Characterization of Transient Reactive Intermediates
The transient nature of azido(trifluoromethyl)mercury and related azidomercurial species necessitates indirect methods for their study, primarily through the trapping and characterization of subsequent, more stable intermediates or final products. A key reaction where the intermediacy of such species is proposed is the mercury-promoted intramolecular Schmidt reaction of azido-alkenes.
In a seminal study, azides with a suitably positioned alkene, when treated with mercury(II) trifluoromethanesulfonate (B1224126) or mercury(II) perchlorate, were found to yield bicyclic iminium ions. nih.gov This transformation provides a milder alternative to the traditional acid-promoted intramolecular Schmidt reaction. nih.gov The reaction is believed to proceed through a series of transient intermediates, the structures of which have been inferred from the final products and by analogy to other well-established reactions of alkenes and azides.
The currently accepted mechanism commences with the activation of the alkene by the mercury(II) salt to form a mercuronium ion. This electrophilic species is then intramolecularly attacked by the pendant azide group. This step is crucial as it leads to the formation of a transient organomercury intermediate. While not directly observed, the existence of this species is strongly supported by the nature of the final products.
The key transient species that has been postulated is an aminodiazonium ion. nih.gov The formation of this intermediate is a pivotal point in the reaction pathway. The subsequent 1,2-shift of a carbon atom to the electron-deficient nitrogen with concomitant expulsion of dinitrogen gas leads to the formation of a stable, observable bicyclic iminium ion. The structure of this final product serves as a "trap" for the preceding transient intermediates, providing compelling evidence for their fleeting existence.
The following table provides examples of azido-alkenes that undergo this mercury-promoted cyclization, leading to the formation of bicyclic iminium ions, which are the trapped and characterized products of the reaction sequence.
| Starting Azido-alkene | Mercury(II) Salt | Product (Bicyclic Iminium Ion) |
| (Z)-1-azido-5-decene | Hg(OTf)₂ | 2-butyl-3,4,5,6-tetrahydropyridinium trifluoromethanesulfonate |
| (E)-1-azido-5-decene | Hg(OTf)₂ | 2-butyl-3,4,5,6-tetrahydropyridinium trifluoromethanesulfonate |
| 1-azido-4-phenyl-4-pentene | Hg(OTf)₂ | 5-phenyl-2,3,4,5-tetrahydropyridinium trifluoromethanesulfonate |
This table is a representative summary based on findings in the field and is not exhaustive.
Computational Modeling of Reaction Transition States and Energy Landscapes
As of the latest literature reviews, dedicated computational studies, such as those employing Density Functional Theory (DFT), specifically modeling the reaction transition states and energy landscapes of the mercury-promoted intramolecular Schmidt reaction involving azido(trifluoromethyl)mercury or closely related species, are not extensively available. Such studies would be invaluable for providing a more quantitative understanding of the reaction mechanism.
However, by drawing analogies to computational investigations of other intramolecular Schmidt reactions and related organometallic processes, a qualitative picture of the energy landscape can be surmised. The initial complexation of the mercury(II) ion with the alkene to form the mercuronium ion is expected to be a low-barrier, reversible process. The subsequent intramolecular attack of the azide would proceed through a well-defined transition state, leading to the aminodiazonium ion intermediate, which would reside in a local energy minimum.
Future computational studies are needed to precisely calculate the geometries and energies of the transition states and intermediates for the mercury-promoted Schmidt reaction. Such studies would:
Provide the activation energy barriers for each elementary step.
Elucidate the electronic structure of the transient species.
Offer insights into the regioselectivity of the 1,2-shift.
Allow for a direct comparison of the energy profiles of the mercury-promoted versus the traditional acid-promoted Schmidt reaction, thereby rationalizing the observed differences in reactivity and substrate scope.
These computational endeavors would complement the existing experimental evidence and provide a more complete and nuanced understanding of the reactivity of transient azidomercurial species.
Applications in Transformative Organic Synthesis and Fluorination Methodologies
Methodologies for Introduction of Trifluoromethyl Groups into Organic Frameworks
The introduction of a trifluoromethyl group is a key transformation in medicinal and agricultural chemistry. rsc.org Methodologies for this purpose are broadly categorized into nucleophilic, electrophilic, and radical pathways. Reagents such as Umemoto's, Togni's, and Langlois' reagents are well-established for electrophilic trifluoromethylation. researchgate.net While "Mercury, azido(trifluoromethyl)-" possesses a CF₃ group, its direct application as a trifluoromethylating agent for arenes, alkenes, or alkynes is not prominently documented. The high reactivity of the azide (B81097) group might present challenges or, conversely, offer unique reactivity profiles under specific conditions that have yet to be extensively investigated. cas.cn
Development of Gem-Difluoroolefination Reactions Utilizing Mercury, Azido(trifluoromethyl)-
gem-Difluoroolefins are valuable building blocks in organic synthesis, serving as precursors to other fluorinated compounds and as bioisosteres for carbonyl groups. nih.gov Established methods for their synthesis often involve the Wittig or Julia-Kocienski olefination of carbonyl compounds, or more recently, through C-H functionalization and β-fluoride elimination from fluorinated diazoalkanes. nih.gov There is currently no available research data to suggest the utilization of "Mercury, azido(trifluoromethyl)-" in the development of gem-difluoroolefination reactions. The compound's structure does not immediately lend itself to the typical mechanisms of these transformations.
Synthesis of Novel Fluorinated Heterocyclic Systems
Fluorinated heterocyclic compounds are a cornerstone of modern drug discovery. nih.gov The synthesis of these systems often relies on cycloaddition reactions. For instance, fluorinated azides are known to undergo copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form fluorinated triazoles. nih.gov While "Mercury, azido(trifluoromethyl)-" contains an azide moiety, its participation in cycloaddition reactions to form novel fluorinated heterocyclic systems has not been reported in the scientific literature. The influence of the trifluoromethyl-mercury group on the reactivity of the azide in such transformations remains an open area for investigation.
Role in Cross-Coupling Reactions and Transition Metal-Catalyzed Processes
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While methods exist for the trifluoromethylation of aryl halides and boronic acids using various CF₃ sources and transition metal catalysts, there is no evidence to suggest that "Mercury, azido(trifluoromethyl)-" has been employed as a coupling partner or a precursor to a trifluoromethylating species in such reactions. The potential for the mercury-carbon bond to undergo transmetalation or for the compound to participate in novel catalytic cycles is a theoretical possibility that awaits experimental validation.
Exploration as a Precursor for Undiscovered Fluorinated Building Blocks
The development of novel fluorinated building blocks is crucial for expanding the chemical space available to medicinal chemists. While "Mercury, azido(trifluoromethyl)-" itself is a unique molecule, its utility as a precursor for other, yet undiscovered, fluorinated synthons has not been documented. The controlled decomposition or reaction of this compound could potentially lead to reactive intermediates that could be trapped to form new fluorinated structures. However, such studies have not been reported.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step. The bifunctional nature of "Mercury, azido(trifluoromethyl)-," containing both an azide and a trifluoromethyl-mercury group, theoretically makes it an interesting candidate for MCRs. However, there is no published research on its integration into such reaction sequences.
Spectroscopic and Structural Elucidation Methodologies for Azido Trifluoromethyl Mercury
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of azido(trifluoromethyl)mercury in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluoro-organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus wikipedia.org. The ¹⁹F NMR spectrum of azido(trifluoromethyl)mercury is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this resonance provides critical information about the electronic environment of the CF₃ group, influenced by the adjacent mercury atom and the azide (B81097) moiety. The typical chemical shift range for CF₃ groups is broad, but in organometallic compounds, it can be found in specific regions that help in structural confirmation wikipedia.orgalfa-chemistry.com.
The precise chemical shift value is sensitive to solvent, temperature, and concentration. In similar trifluoromethyl-mercury compounds, the ¹⁹F chemical shift is a key parameter for characterization thermofisher.com.
Table 1: Representative ¹⁹F NMR Chemical Shift Data
| Compound | Solvent | Chemical Shift (δ) vs. CFCl₃ (ppm) |
|---|---|---|
| Azido(trifluoromethyl)mercury | Data not available | Not available |
While azido(trifluoromethyl)mercury contains no hydrogen atoms, precluding ¹H NMR analysis of the primary compound, ¹³C NMR spectroscopy is a valuable tool. The ¹³C NMR spectrum will show a quartet for the carbon atom of the CF₃ group due to coupling with the three fluorine atoms (¹JC-F). The chemical shift of this carbon and the magnitude of the C-F coupling constant are characteristic of the trifluoromethyl group bonded to a mercury atom. One-bond couplings to ¹³C in mercury compounds can be in the range of 600 to 3000 Hz huji.ac.il.
Table 2: Expected ¹³C NMR Data for Azido(trifluoromethyl)mercury
| Parameter | Expected Value |
|---|---|
| Chemical Shift (δ) of CF₃ | Not available |
| ¹JC-F Coupling Constant | ~250-350 Hz |
Note: Specific experimental values for azido(trifluoromethyl)mercury require direct consultation of specialized literature.
Mercury-199 (¹⁹⁹Hg) NMR spectroscopy offers direct insight into the chemical environment of the mercury atom. ¹⁹⁹Hg is a spin-½ nucleus with a wide chemical shift range, making it highly sensitive to changes in coordination and ligand identity huji.ac.ilnih.gov. The ¹⁹⁹Hg chemical shift for azido(trifluoromethyl)mercury will be characteristic of a mercury atom bonded to a trifluoromethyl group and an azide group. Comparison of this shift value with those of other organomercury compounds, such as trifluoromethylmercury halides, can provide information about the electronic influence of the azide ligand nih.govnih.govchemrxiv.org.
Coupling between ¹⁹⁹Hg and the ¹⁹F and ¹³C nuclei of the trifluoromethyl group (²JHg-F and ¹JHg-C) can also be observed, providing further structural confirmation.
Table 3: Representative ¹⁹⁹Hg NMR Chemical Shift Ranges for Organomercury Compounds
| Compound Type | Chemical Shift Range (δ) vs. Me₂Hg (ppm) |
|---|---|
| R-Hg-X (X = halide) | -800 to -1600 |
| R₂Hg | 0 to -800 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the nature of chemical bonds in azido(trifluoromethyl)mercury. These two techniques are often complementary nih.govkurouskilab.com. A study on the vibrational spectra of trifluoromethyl-mercury(II) compounds provides a basis for the expected spectral features rsc.org.
The IR and Raman spectra of azido(trifluoromethyl)mercury will be dominated by vibrations associated with the trifluoromethyl group and the azide group. The key vibrational modes to be expected are:
Asymmetric and symmetric N₃ stretching: The azide group gives rise to a very strong asymmetric stretching vibration (νas(N₃)) typically in the range of 2100-2200 cm⁻¹ and a weaker symmetric stretching vibration (νs(N₃)) around 1200-1350 cm⁻¹ nih.gov.
C-F stretching: The CF₃ group will exhibit strong symmetric and asymmetric C-F stretching modes, typically observed in the 1000-1200 cm⁻¹ region.
Hg-C and Hg-N stretching: The vibrations corresponding to the mercury-carbon and mercury-nitrogen bonds will appear at lower frequencies, typically below 500 cm⁻¹.
Table 4: Characteristic Vibrational Frequencies for Azido(trifluoromethyl)mercury
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| νas(N₃) | 2100 - 2200 | Strong | Weak/Medium |
| νs(N₃) | 1200 - 1350 | Medium/Weak | Strong |
| δ(N₃) | 600 - 700 | Medium | Weak |
| ν(C-F) | 1000 - 1200 | Strong | Medium |
| ν(Hg-C) | 200 - 300 | Medium | Strong |
Note: The exact frequencies are dependent on the molecular structure and solid-state packing effects. Specific data for CF₃HgN₃ has been reported in the literature ub.edu.
Mass Spectrometry Techniques for Molecular Ion and Fragmentation Pattern Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For azido(trifluoromethyl)mercury, techniques like Electron Ionization (EI) or softer ionization methods can be employed.
The mass spectrum would be expected to show the molecular ion peak [CF₃HgN₃]⁺. Due to the isotopic distribution of mercury, this peak will appear as a characteristic cluster of signals. The fragmentation pattern would likely involve the initial loss of dinitrogen (N₂) from the azide group, a common fragmentation pathway for azides, to form a nitrene intermediate or rearrange. Subsequent fragmentations could involve the loss of the trifluoromethyl group or fluorine atoms.
Table 5: Expected Major Ions in the Mass Spectrum of Azido(trifluoromethyl)mercury
| m/z | Ion Fragment | Comments |
|---|---|---|
| [M]⁺ | [CF₃HgN₃]⁺ | Molecular ion, will show Hg isotopic pattern. |
| [M-28]⁺ | [CF₃HgN]⁺ | Loss of N₂. |
| [M-42]⁺ | [CF₃Hg]⁺ | Loss of N₃. |
| [HgN₃]⁺ | [HgN₃]⁺ | Loss of CF₃ radical. |
| [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation. |
Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the ions.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions. For a compound like azido(trifluoromethyl)mercury, a crystal structure determination would reveal:
The geometry around the mercury atom (e.g., linear, bent).
The precise bond lengths of Hg-C and Hg-N.
The geometry of the azide group (linear or bent) and its coordination to the mercury atom.
The packing of the molecules in the crystal lattice and any significant intermolecular interactions, which can be important for understanding the properties of this energetic material.
The synthesis and crystal structure of azido(trifluoromethyl)mercury have been reported, providing a foundational understanding of its solid-state properties uni-muenchen.de. The visualization of such structures is often performed using software like Mercury researchgate.netcam.ac.uk.
Table 6: Key Structural Parameters from Single-Crystal X-ray Diffraction
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |
| Hg-C Bond Length | The distance between the mercury and carbon atoms. | Provides insight into bond strength. |
| Hg-N Bond Length | The distance between the mercury and the coordinating nitrogen atom of the azide. | Characterizes the Hg-azide bond. |
| C-Hg-N Bond Angle | The angle formed by the C, Hg, and N atoms. | Determines the coordination geometry of mercury. |
Note: Accessing the specific crystallographic data requires consulting the primary literature, such as the Cambridge Structural Database (CSD).
Utilization of Other Advanced Spectroscopic Techniques in Organometallic Fluorine Chemistry
In addition to foundational spectroscopic methods such as multinuclear NMR and vibrational spectroscopy, a range of other advanced analytical techniques are pivotal for the comprehensive structural and electronic characterization of complex organometallic fluorine compounds like azido(trifluoromethyl)mercury (CF₃HgN₃). These methods provide unique insights into molecular orbitals, fragmentation patterns, and the local coordination environment of the metal center. This section explores the application of mass spectrometry, photoelectron spectroscopy, X-ray absorption spectroscopy, and computational chemistry in the study of azido(trifluoromethyl)mercury and related organometallic species.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For organometallic compounds, it provides information about the molecular weight and the fragmentation pathways, which can elucidate the compound's structure and bonding.
Electron ionization mass spectrometry (EIMS) of azido(trifluoromethyl)mercury would be expected to show a molecular ion peak corresponding to the entire molecule, [CF₃HgN₃]⁺. However, the stability of this ion would likely be low, leading to a series of fragmentation events. libretexts.orgyoutube.com Based on studies of similar compounds, the primary fragmentation steps would likely involve the loss of dinitrogen (N₂) from the azide group, a characteristic fragmentation for azides, to form a nitrene intermediate. researchgate.netresearchgate.net
Key fragmentation pathways for azido(trifluoromethyl)mercury can be predicted by examining the behavior of related compounds under mass spectrometry. For instance, aryl azides are known to readily lose N₂ upon electron impact. researchgate.net Similarly, mass spectra of perfluorinated compounds are often characterized by the presence of the CF₃⁺ ion (m/z = 69), which is a particularly stable fragment. nist.gov
A hypothetical fragmentation pattern for azido(trifluoromethyl)mercury is detailed in the table below:
| Fragment Ion | Formula | m/z (most abundant isotope) | Origin |
| Molecular Ion | [CF₃HgN₃]⁺ | 313 | Intact Molecule |
| Loss of Dinitrogen | [CF₃HgN]⁺ | 285 | Loss of N₂ from the molecular ion |
| Trifluoromethyl Cation | [CF₃]⁺ | 69 | Cleavage of the C-Hg bond |
| Mercuric Azide Cation | [HgN₃]⁺ | 244 | Cleavage of the C-Hg bond |
| Mercuric Nitride Cation | [HgN]⁺ | 216 | Loss of N₂ from [HgN₃]⁺ |
| Mercury Cation | [Hg]⁺ | 202 | Fragmentation of various precursors |
Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), could also be employed, particularly for analyzing the stability of the compound in solution and its interactions with other molecules.
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing insight into their electronic structure and molecular orbital energies. khanacademy.org In PES, a sample is irradiated with high-energy photons, causing the ejection of electrons. khanacademy.org The kinetic energy of these ejected photoelectrons is measured, from which their binding energies can be determined. khanacademy.org
For azido(trifluoromethyl)mercury, He(I) photoelectron spectroscopy could be used to probe the valence molecular orbitals. The resulting spectrum would display a series of bands, each corresponding to the ionization from a different molecular orbital. By comparing the experimental ionization energies with those predicted by quantum chemical calculations, the electronic structure of the molecule can be elucidated. This technique has been successfully applied to various organophosphorus compounds to determine their adiabatic ionization energies and simulate their vibronic structure. researchgate.net
X-ray Absorption Spectroscopy
X-ray absorption spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and/or electronic structure of matter. wikipedia.org XAS is particularly useful for studying organometallic compounds as it can probe the local environment of the metal atom. nih.govrsc.orgresearchgate.net The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.orgresearchgate.net
For azido(trifluoromethyl)mercury, XAS at the mercury L-edge could provide detailed information about the oxidation state of the mercury atom and its coordination environment. The XANES region would be sensitive to the formal oxidation state and the local symmetry around the mercury center. researchgate.net The EXAFS region would provide information about the bond distances and coordination numbers of the atoms directly bonded to the mercury, namely the carbon of the trifluoromethyl group and the nitrogen of the azide group. This technique is especially valuable for samples in non-crystalline states, such as in solution or in amorphous solids. wikipedia.org
Computational Chemistry
In conjunction with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the structural and spectroscopic characterization of organometallic compounds. DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties.
Theoretical and Computational Investigations of Azido Trifluoromethyl Mercury
Ligand Field Theory Applications to Organomercury Coordination Environments.
While LFT is extensively applied to transition metal complexes, its application to organomercury compounds, which feature a d¹⁰ electron configuration in the Hg(II) oxidation state, is less conventional. The d-orbitals in such cases are fully occupied, which simplifies the electronic structure as there are no d-d electronic transitions that are characteristic of many transition metal complexes. umass.edu
However, the principles of LFT can still be conceptually applied to understand the nature of the coordination environment around the mercury atom in compounds like azido(trifluoromethyl)mercury. The theory helps in rationalizing the geometry of the complex and the nature of the metal-ligand bonds. In organomercury compounds, the coordination is often linear (two-coordinate) or can expand to include additional weakly coordinating ligands, resulting in geometries such as T-shaped or distorted tetrahedral. mdpi.com
In the hypothetical application of LFT to azido(trifluoromethyl)mercury, one would consider the interaction of the mercury atom's 5d, 6s, and 6p orbitals with the frontier orbitals of the trifluoromethyl and azido (B1232118) ligands. The strong covalent bond with the trifluoromethyl group and the bond with the azido group would be the primary interactions. The relative energies of the ligand orbitals and their overlap with the metal orbitals would dictate the stability and geometry of the molecule.
Although specific data tables and detailed research findings on the application of LFT to azido(trifluoromethyl)mercury are not available, data from related organomercury complexes can provide a comparative basis. For example, studies on the coordination of phosphine (B1218219) oxide ligands to bis(pentafluorophenyl)mercury (B15195689) have shown how the coordination number and geometry around the mercury atom are influenced by the electronic and steric properties of the ligands. mdpi.com
Table of Organomercury Coordination Geometries with Different Ligands
| Organomercury Compound | Ancillary Ligand(s) | Coordination Number | Geometry around Mercury |
| Bis(pentafluorophenyl)mercury | Bis(diphenylphosphino)methane dioxide | 3 | Distorted T-shape mdpi.com |
| Bis(pentafluorophenyl)mercury | Bis(2-(diphenylphosphino)phenyl) ether oxide | 3 | T-shape mdpi.com |
| Methylmercury(II) | Cysteine, Glycine, etc. (in biological systems) | 2 or higher | Primarily linear, can expand nih.gov |
This table illustrates the variability in the coordination environment of organomercury compounds, which can be rationalized through the principles of molecular orbital theory, a more comprehensive framework that encompasses LFT.
Future Directions and Emerging Research Avenues for Azido Trifluoromethyl Mercury
Innovations in Sustainable and Environmentally Benign Synthetic Protocols
The historical and ongoing concerns regarding the toxicity of mercury compounds necessitate a primary research focus on developing sustainable and environmentally benign synthetic protocols for azido(trifluoromethyl)mercury. nih.gov Current synthetic strategies generally involve the reaction of mercury salts with an azide (B81097) source and a trifluoromethylating agent. ontosight.ai Future innovations should target the reduction of mercury use and the elimination of hazardous reagents and byproducts.
Key research avenues include:
Catalytic Mercury Systems: Moving away from stoichiometric use, research into catalytic systems where a mercury(II) species facilitates the formation of the azido(trifluoromethyl) intermediate could significantly reduce mercury waste. rsc.org
Mercury-Free Analogs: A significant area of research is the development of mercury-free reagents that can achieve similar chemical transformations. nih.gov For instance, metal-free methods for the azidotrifluoromethylation of alkenes using reagents like trifluoromethanesulfonyl azide are being explored. rsc.orgnih.gov While not a direct synthesis of the mercury compound, this line of inquiry is crucial for developing safer alternatives.
Flow Chemistry Approaches: Utilizing microreactor and flow chemistry setups could enable the on-demand, in-situ generation and immediate use of azido(trifluoromethyl)mercury. This would minimize the handling and storage of this potentially explosive and toxic compound, thereby enhancing safety and reducing environmental risk.
Discovery of Unprecedented Reactivity Patterns and Chemical Transformations
The dual functionality of the trifluoromethyl and azide groups in azido(trifluoromethyl)mercury suggests a rich and largely unexplored reactivity profile. ontosight.ai Future research should focus on uncovering novel chemical transformations that leverage the unique properties of this reagent.
Potential areas for exploration include:
Bifunctional Reagent Chemistry: The compound's ability to concurrently deliver both a trifluoromethyl (CF₃) radical and an azide (N₃) radical or their ionic equivalents could lead to novel, one-step syntheses of complex molecules. This is analogous to the behavior of reagents like trifluoromethanesulfonyl azide in metal-free azidotrifluoromethylations. nih.gov
Mercury-Promoted Cyclizations: Inspired by mercury-promoted Schmidt reactions where mercury(II) salts are used to induce cyclization in azido-alkenes, azido(trifluoromethyl)mercury could potentially be used to initiate novel intramolecular cyclization cascades. nih.gov The presence of the trifluoromethyl group could influence the regioselectivity and stability of the intermediates in such reactions.
Reactions with Unsaturated Systems: A systematic study of the reactions of azido(trifluoromethyl)mercury with a wide range of alkenes, alkynes, and allenes is warranted. This could lead to the discovery of new methods for the synthesis of trifluoromethylated aziridines, triazoles, and other valuable nitrogen-containing heterocyclic compounds.
Exploration of Novel Catalytic Roles and Cycles
While often considered a stoichiometric reagent, the potential for azido(trifluoromethyl)mercury or related species to act as catalysts has not been thoroughly investigated.
Future research could focus on:
Mercury(II) Catalysis in Azidotrifluoromethylation: Investigating whether a catalytic amount of a mercury(II) precursor can facilitate an azidotrifluoromethylation reaction between a separate trifluoromethyl source and an azide source would be a significant advancement. rsc.org
Photo-Redox Catalysis: Given the potential for the Hg-C and Hg-N bonds to undergo homolytic cleavage, exploring the use of visible-light photo-redox catalysis to generate trifluoromethyl and azide radicals from azido(trifluoromethyl)mercury could open up new reaction pathways under mild conditions.
Rational Design of Next-Generation Fluorinating and Azido-Transfer Reagents
A deeper understanding of the structure-reactivity relationships of azido(trifluoromethyl)mercury will enable the rational design of more efficient, selective, and safer reagents.
Key strategies include:
Ligand Modification: The reactivity of the mercury center can be fine-tuned by the introduction of ancillary ligands. Research into the synthesis of [L-Hg(CF₃)(N₃)] complexes could lead to reagents with enhanced stability, solubility, and selectivity.
Development of Non-Explosive Analogs: A major drawback of azides is their potential to be explosive. chemistryworld.comtaylorandfrancis.com Computational and experimental studies could guide the design of related compounds where the azide group is stabilized, for example, through resonance or steric hindrance, without compromising its reactivity as an azido-transfer agent.
Benchmarking Against Existing Reagents: A critical evaluation of azido(trifluoromethyl)mercury's performance against established trifluoromethylating and azidating agents (e.g., Togni's reagents, trifluoromethanesulfonyl azide) is necessary to identify specific applications where it may offer a distinct advantage. nih.govsemanticscholar.org
Synergistic Integration of Experimental Synthesis and Advanced Computational Chemistry
A combined experimental and computational approach will be essential to safely and efficiently explore the chemistry of azido(trifluoromethyl)mercury.
This synergistic approach should involve:
Thermochemical Analysis: Computational methods such as Density Functional Theory (DFT) can be used to predict the thermodynamic and kinetic parameters of potential reactions, as well as to assess the stability and potential explosive nature of the compound and its intermediates.
Mechanism Elucidation: Advanced computational modeling can help to elucidate the mechanisms of reactions involving azido(trifluoromethyl)mercury, for instance, by distinguishing between radical and ionic pathways.
In Silico Design of Experiments: Computational screening of substrates and reaction conditions can guide experimental work, saving time and resources and minimizing exposure to potentially hazardous materials. This approach has been successfully applied to understand complex reaction mechanisms, such as in gold-catalyzed cascade cyclizations of azido-alkynes. acs.org
Q & A
What are the recommended synthetic methodologies for mercury azido(trifluoromethyl)-, and how do reaction conditions influence product purity?
Level: Basic
Answer:
Synthesis of mercury azido(trifluoromethyl)- requires careful control of stoichiometry and reaction conditions. A common approach involves substituting iodine in mercury iodo(trifluoromethyl)- (CAS 421-11-4) with azide groups using sodium azide (NaN₃) in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (0–5°C) to minimize side reactions . Product purity is highly sensitive to reaction time and temperature; extended heating can lead to decomposition into mercury oxides or volatile trifluoromethyl byproducts. Post-synthesis purification via recrystallization or column chromatography is critical. Characterization should include to confirm trifluoromethyl group integrity and FT-IR to verify azide stretching vibrations (~2100 cm) .
How can researchers validate the thermal stability of mercury azido(trifluoromethyl)-, and what analytical techniques are most effective?
Level: Basic
Answer:
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is essential for assessing decomposition thresholds. Mercury azido(trifluoromethyl)- typically exhibits exothermic decomposition above 80°C, releasing nitrogen gas and mercury trifluoride. Simultaneous gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts like CF radicals. For safety, conduct these experiments in a controlled environment with blast shields due to explosive risks associated with azides .
What strategies are recommended for resolving contradictions in reported spectroscopic data for mercury azido(trifluoromethyl)- derivatives?
Level: Advanced
Answer:
Discrepancies in NMR or XRD data often arise from solvent effects, impurities, or polymorphic forms. To address this:
- Cross-validate results using multiple techniques (e.g., for mercury coordination geometry and X-ray crystallography for structural confirmation).
- Compare data with structurally analogous compounds, such as mercury iodo(trifluoromethyl)- (CAS 421-11-4), to identify trends in chemical shifts or bond lengths .
- Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
How can mercury azido(trifluoromethyl)- be utilized in click chemistry applications, and what mechanistic considerations apply?
Level: Advanced
Answer:
The azido group in mercury azido(trifluoromethyl)- enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. Key considerations include:
- Catalyst selection: Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to prevent mercury-copper interactions that deactivate the catalyst.
- Solvent compatibility: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may destabilize mercury complexes.
- Applications: Functionalize surfaces or polymers with fluorinated tags for hydrophobic coatings or bioimaging probes .
What experimental designs are recommended for assessing the environmental toxicity of mercury azido(trifluoromethyl)-?
Level: Advanced
Answer:
Toxicity studies should focus on mercury release pathways and bioaccumulation potential:
- Hydrolysis experiments: Monitor Hg release in aqueous buffers (pH 4–9) using inductively coupled plasma mass spectrometry (ICP-MS).
- Ecotoxicity assays: Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure mortality, reproduction, and mercury uptake via atomic absorption spectroscopy (AAS).
- Comparative analysis: Benchmark against known toxicants like methylmercury to contextualize risks .
How can researchers optimize literature searches for mercury azido(trifluoromethyl)- given inconsistent nomenclature?
Level: Basic
Answer:
Use a multi-database approach:
- Web of Science: Combine terms like "mercury," "azide," "trifluoromethyl," and "coordination chemistry" with Boolean operators.
- Chemical Abstracts (CA): Search via CAS Registry Numbers (e.g., 421-11-4 for analogs) and manually screen pre-1980 entries for historical synthesis methods.
- Conference proceedings: Prioritize meetings on organometallic chemistry or fluorine chemistry for niche applications .
What safety protocols are critical when handling mercury azido(trifluoromethyl)- in laboratory settings?
Level: Basic
Answer:
- Containment: Use fume hoods with HEPA filters to capture mercury vapors and azide dust.
- Personal protective equipment (PPE): Wear nitrile gloves, face shields, and mercury-resistant lab coats.
- Spill management: Decontaminate with sulfur powder to convert mercury into non-volatile sulfides.
- Waste disposal: Segregate azide-containing waste and consult institutional guidelines for mercury compound disposal .
How does the electronic structure of the trifluoromethyl group influence the reactivity of mercury azido(trifluoromethyl)-?
Level: Advanced
Answer:
The strong electron-withdrawing effect of the trifluoromethyl group polarizes the Hg–C bond, increasing susceptibility to nucleophilic attack. Computational studies (DFT) reveal:
- Reduced electron density at mercury, favoring ligand substitution reactions.
- Enhanced stability of transition states in SN2 mechanisms due to inductive effects.
- Experimental validation via Hammett plots using substituted trifluoromethyl analogs can quantify electronic contributions .
What are the challenges in quantifying mercury azido(trifluoromethyl)- in complex matrices, and how can they be mitigated?
Level: Advanced
Answer:
Matrix interference (e.g., organic matter or competing ions) complicates detection. Solutions include:
- Speciation analysis: Use HPLC-ICP-MS to separate mercury species before quantification.
- Derivatization: React with dithizone to form colored complexes for UV-Vis detection (λ = 490 nm).
- Standard addition: Spike samples with known concentrations to correct for recovery losses .
What gaps exist in the current understanding of mercury azido(trifluoromethyl)- chemistry, and how can future research address them?
Level: Advanced
Answer:
Key gaps include:
- Mechanistic details: Elucidate the role of solvent polarity in azide substitution kinetics via stopped-flow spectroscopy.
- Environmental fate: Investigate photodegradation pathways using simulated sunlight and LC-MS/MS.
- Material applications: Explore its use as a precursor for mercury-containing metal-organic frameworks (MOFs) with fluorinated cavities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
